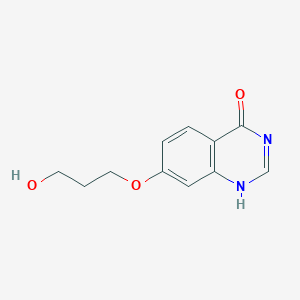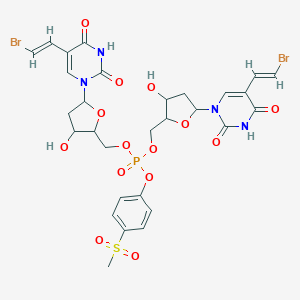
4-Mspbdu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mspbdu is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have unique properties that make it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-Mspbdu involves the binding of the compound to hydrophobic pockets on proteins. This binding disrupts protein-protein interactions, leading to changes in the function of the protein. This mechanism has been used to study various biological processes such as signal transduction, gene expression, and cell proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Mspbdu depend on the specific protein it targets. The compound has been shown to inhibit the activity of various proteins, including kinases, transcription factors, and enzymes. This inhibition can lead to changes in cell signaling, gene expression, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Mspbdu is its ability to disrupt protein-protein interactions, which can be used to study various biological processes. The compound is also easy to synthesize and purify, making it readily available for research. However, one limitation of 4-Mspbdu is its specificity for certain proteins, which can limit its applications in certain studies.
Orientations Futures
There are several future directions for the use of 4-Mspbdu in scientific research. One potential application is in the study of cancer biology. The compound has been shown to inhibit the activity of certain kinases, which are often overactive in cancer cells. Another potential application is in the development of new drugs for various diseases. The ability of 4-Mspbdu to disrupt protein-protein interactions can be used to develop drugs that target specific proteins involved in disease processes.
Conclusion:
In conclusion, 4-Mspbdu is a promising synthetic compound that has many potential applications in scientific research. Its ability to disrupt protein-protein interactions makes it a valuable tool in drug discovery and development. Further research is needed to fully understand the biochemical and physiological effects of 4-Mspbdu and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of 4-Mspbdu involves a multi-step process that starts with the reaction of 2,6-dimethylphenol with 4-chlorobutyryl chloride. The resulting product is then reacted with sodium hydride to form the final compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
4-Mspbdu has been used in various scientific studies to investigate different biological processes. One of the most significant applications of this compound is in the study of protein-protein interactions. 4-Mspbdu has been shown to bind to the hydrophobic pockets of proteins, which can be used to disrupt protein-protein interactions. This property makes it a valuable tool in drug discovery and development.
Propriétés
Numéro CAS |
125440-31-5 |
|---|---|
Nom du produit |
4-Mspbdu |
Formule moléculaire |
C29H31Br2N4O14PS |
Poids moléculaire |
882.4 g/mol |
Nom IUPAC |
bis[[5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl] (4-methylsulfonylphenyl) phosphate |
InChI |
InChI=1S/C29H31Br2N4O14PS/c1-51(43,44)19-4-2-18(3-5-19)49-50(42,45-14-22-20(36)10-24(47-22)34-12-16(6-8-30)26(38)32-28(34)40)46-15-23-21(37)11-25(48-23)35-13-17(7-9-31)27(39)33-29(35)41/h2-9,12-13,20-25,36-37H,10-11,14-15H2,1H3,(H,32,38,40)(H,33,39,41)/b8-6+,9-7+ |
Clé InChI |
LOBDIXSEWDTNLH-CDJQDVQCSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCC2OC(CC2O)N3C(=O)NC(=O)C(=C3)/C=C/Br)OCC4OC(CC4O)N5C(=O)NC(=O)C(=C5)/C=C/Br |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C=CBr)O)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CBr)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C=CBr)O)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CBr)O |
Synonymes |
4-(methylsulfonyl)phenyl bis(5-(2-bromovinyl)-2'-deoxyuridin-5-yl)phosphate 4-MSPBDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



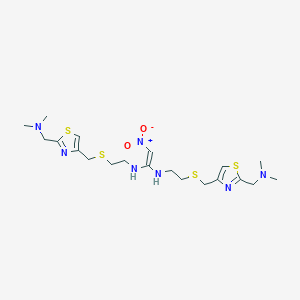
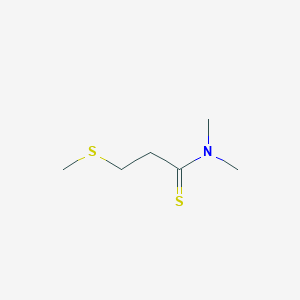
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
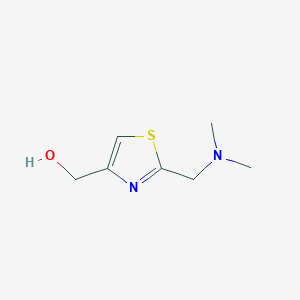
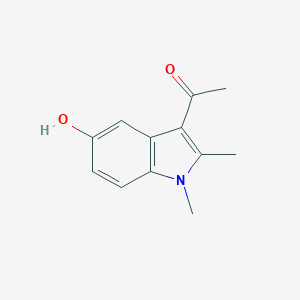
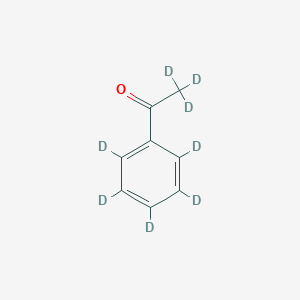
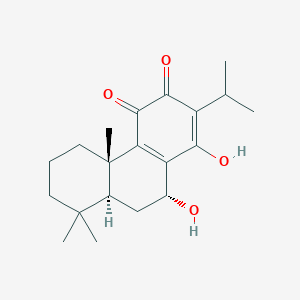
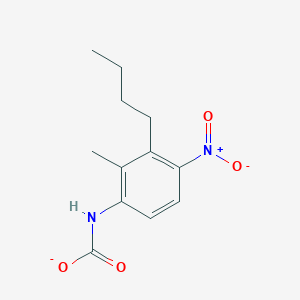
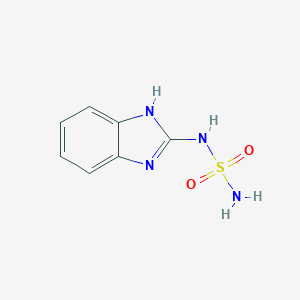
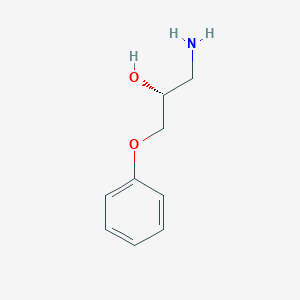
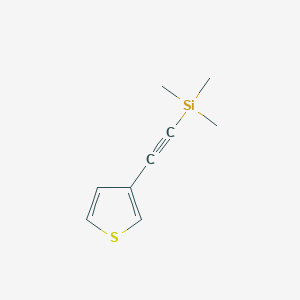
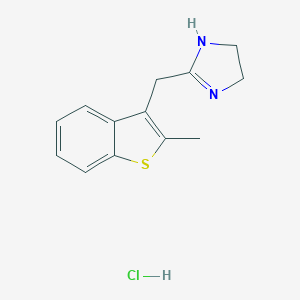
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
